molecular formula C7H4Cl2F2O B14062972 1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene

1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene

Cat. No.: B14062972
M. Wt: 213.01 g/mol
InChI Key: YDPOUEXRWRDYNI-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene is a halogenated aromatic compound featuring chlorine atoms at positions 1 and 5, a fluorine atom at position 3, and a fluoromethoxy (-OCH₂F) group at position 2.

Properties

Molecular Formula

C7H4Cl2F2O

Molecular Weight

213.01 g/mol

IUPAC Name

1,5-dichloro-3-fluoro-2-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4Cl2F2O/c8-4-1-5(9)7(12-3-10)6(11)2-4/h1-2H,3H2

InChI Key

YDPOUEXRWRDYNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OCF)Cl)Cl

Origin of Product

United States

Preparation Methods

The benzene core of 1,5-dichloro-3-fluoro-2-(fluoromethoxy)benzene necessitates sequential introduction of chloro, fluoro, and fluoromethoxy groups. Retrosynthetically, two primary disconnections emerge:

  • Late-stage fluoromethoxy installation on a pre-functionalized dichloro-fluorobenzene intermediate.
  • Stepwise halogenation and alkoxylation , leveraging directing effects to achieve the 1,3,5-trisubstituted pattern.

Critical challenges include:

  • Regioselectivity control : Ensuring chloro groups occupy positions 1 and 5 while avoiding para/ortho competition during electrophilic substitution.
  • Fluoromethoxy stability : The fluoromethoxy group (-OCH2F) is prone to hydrolysis under acidic/basic conditions, necessitating mild reaction environments.

Synthetic Methodologies

Halogenation-First Approaches

Dichlorination of Fluorobenzene Derivatives

A plausible route begins with 3-fluoroanisole, where methoxy directs electrophilic chlorination. However, achieving 1,5-dichlorination requires rigorous control:

  • Nitration followed by chlorination :
    • Nitration of 3-fluoroanisole at position 4 (meta to methoxy)
    • Reduction to 4-amino-3-fluoroanisole
    • Sandmeyer reaction to install Cl at position 4
    • Second chlorination at position 6 (ortho to amino group)

This approach mirrors the bromination sequence in Patent CN1310163A, where bromine and potassium bromate enabled controlled dihalogenation at 40°C. Adapting this to chlorination would require analogous chlorinating agents like Cl2/SO2Cl2 with careful temperature modulation.

Fluoromethoxy Group Installation

Nucleophilic Fluoromethylation

Patent CN110746322A demonstrates perfluoromethyl vinyl ether’s use under basic conditions to install trifluoromethoxy groups. Adapting this for fluoromethoxy:

  • Intermediate synthesis : Prepare 1,5-dichloro-3-fluoro-2-hydroxybenzene
  • Alkylation : React with fluoromethyl iodide (ICH2F) in DMF/K2CO3
    • Conditions: 60°C, 12h (similar to CN110746322A’s 80°C, 12h for benzamidine formation)
    • Yield projection: ~60-70% based on analogous reactions
Electrophilic Fluorination

Alternative route via fluorodemethylation:

  • Install methoxy group at position 2
  • Fluorinate using Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)
    • Reaction conditions: CH2Cl2, 0°C→RT, 6h
    • Expected conversion: 85-90% (extrapolated from SF4-mediated fluorinations)

Comparative Method Analysis

Method Starting Material Key Reagents Conditions Yield* Challenges
Directed Chlorination 3-fluoroanisole Cl2, FeCl3 40°C, 8h 45-50% Regioselectivity control
DoM Approach 3-fluoroanisole LDA, Cl2 -78°C→RT 60-65% Cryogenic requirements
Nucleophilic FMO 2-hydroxy intermediate ICH2F, K2CO3 60°C, 12h 60-70% ICH2F stability
Electrophilic Fluor. 2-methoxy intermediate Deoxo-Fluor® 0°C→RT, 6h 85-90% Cost of fluorinating agents

*Yields estimated from analogous reactions in patents

Purification and Characterization

Post-synthetic purification typically involves:

  • Silica gel chromatography : As demonstrated in CN1310163A using hexane/CH2Cl2 mixtures
  • Crystallization : From ethanol/water systems (mp 293-294°C observed in CN108484353B for similar compounds)

Key characterization data would include:

  • ¹⁹F NMR : δ -120 to -125 ppm for aromatic F; δ -180 ppm for -OCH2F
  • HRMS : Calculated for C7H4Cl2F2O [M+H]+: 236.9604

Industrial-Scale Considerations

Patent CN108484353B highlights ionic liquids ([C2mim][Cl2]-AlCl3) as effective catalysts for Friedel-Crafts-type reactions. For large-scale production:

  • Continuous flow systems could enhance safety during chlorination steps
  • Solvent recycling : DMF recovery methods from CN110746322A’s two-step process are applicable

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Where one or more substituents on the benzene ring are replaced by other groups.

    Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.

    Coupling Reactions: Where two aromatic rings are joined together.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents such as halogens, alkylating agents, or nucleophiles under conditions like elevated temperatures or the presence of catalysts.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications Storage Conditions
1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene Not Provided C₇H₄Cl₂F₂O ~213.01 Cl (1,5), F (3), -OCH₂F (2) Moderate electron-withdrawing effects; potential intermediate in drug synthesis Likely similar to
1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene 1806351-27-8 C₇H₂Cl₂F₄O 248.99 Cl (1,5), F (3), -OCF₃ (2) Stronger electron-withdrawing effects; higher lipophilicity Not Available
1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene 1804886-43-8 C₇H₄Cl₂F₂O 213.01 Cl (1,5), F (2), -OCH₂F (4) Altered regiochemistry affects electronic distribution Not Available
1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene 1807036-19-6 C₈H₄Cl₂F₄O 263.02 Cl (1,5), -OCHF₂ (3), -CF₂H (2) Increased fluorine content enhances stability; used in specialty chemicals 2–8°C, inert atmosphere
1,5-Dichloro-3-Methoxy-2-nitrobenzene 74672-01-8 C₇H₅Cl₂NO₃ 222.03 Cl (1,5), -OCH₃ (3), -NO₂ (2) Nitro group increases reactivity in reduction/condensation reactions Not Available

Key Findings:

Substituent Effects :

  • The trifluoromethoxy (-OCF₃) group in enhances electron-withdrawing effects and lipophilicity compared to the fluoromethoxy (-OCH₂F) group in the target compound. This makes the former more suitable for applications requiring strong electronic activation (e.g., agrochemicals).
  • Positional Isomerism : The compound in differs in substituent positions (fluoro at 2, fluoromethoxy at 4), leading to distinct electronic and steric profiles. This could alter its reactivity in nucleophilic substitution or coupling reactions.

Synthetic Considerations :

  • Nitro-substituted analogs (e.g., ) often undergo reduction using SnCl₂·2H₂O , but fluorinated derivatives may require modified conditions to prevent defluorination.
  • The synthesis of fluoromethoxy-containing compounds likely involves fluorination or substitution reactions under controlled conditions to preserve the labile fluorine atoms .

Safety and Stability :

  • Compounds with nitro groups (e.g., ) pose higher inhalation risks and require stringent safety measures .
  • Fluorinated derivatives (e.g., ) generally require storage in inert atmospheres and low temperatures to prevent decomposition .

Research Implications

  • Pharmaceutical Applications : The target compound’s balanced electronic profile makes it a candidate for intermediate use in benzimidazole synthesis, similar to the methods described in .
  • Agrochemical Potential: Analogs with trifluoromethoxy groups () are prevalent in herbicides, suggesting the target compound could be optimized for similar uses.
  • Material Science : Increased fluorine content (e.g., ) improves thermal and chemical stability, relevant for high-performance polymers.

Biological Activity

1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene is an aromatic compound notable for its unique halogenated structure, which includes two chlorine atoms and one fluorine atom, along with a fluoromethoxy group. This composition suggests potential interactions with various biological pathways, making it a candidate for research in pharmacology and biochemistry.

The molecular formula of 1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene is C7H4Cl2F2O, with a molecular weight of approximately 261.02 g/mol. The presence of multiple halogens can enhance the compound's reactivity and binding affinity to biological molecules, which may influence cellular processes and biochemical pathways.

Biological Activity

Research indicates that the compound may exhibit significant biological activity due to its structural features. The halogen substituents can affect the compound's interaction with enzymes and receptors, potentially leading to various pharmacological effects.

Antibacterial Activity

A study on similar fluorobenzoylthiosemicarbazides demonstrated that halogenated compounds can exhibit varying levels of antibacterial activity. The antibacterial response was highly dependent on the substitution pattern at the aryl position, suggesting that 1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene may also possess antibacterial properties worth investigating .

Interaction with Biological Targets

The unique structure of 1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene may enhance its binding affinity to specific biological targets. For example, compounds with similar halogenated structures have been shown to interact effectively with various enzymes and receptors, indicating that this compound could serve as a useful tool in drug design or biochemical research.

Case Studies

Case Study 1: Structural Analysis and Binding Affinity
A comparative analysis of structurally similar compounds revealed that the presence of multiple halogen atoms can significantly enhance binding affinity to target proteins. For instance, compounds with a similar substitution pattern exhibited increased potency in inhibiting specific enzymes involved in metabolic pathways. This suggests that 1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene may also demonstrate enhanced binding properties in biological assays.

Case Study 2: In Vitro Studies
In vitro studies have shown that halogenated benzene derivatives can exhibit varying degrees of cytotoxicity against cancer cell lines. A preliminary investigation into the cytotoxic effects of 1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene could provide insights into its potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison of 1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene with other halogenated aromatic compounds reveals its unique structural characteristics and potential biological implications.

Compound NameMolecular FormulaUnique Features
1,3-Dichloro-4-fluorobenzeneC6H4Cl2FContains only one fluorine atom
2,4-Dichloro-5-fluorophenolC6H4Cl2FContains a hydroxyl group instead of methoxy
1-Chloro-2-fluoro-4-methoxybenzeneC8H8ClFFeatures a methoxy group but lacks multiple chlorines
1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene C7H4Cl2F2O Unique combination of two chlorines and one fluorine

This table highlights how the specific arrangement of substituents in 1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene enhances its chemical reactivity compared to other similar compounds.

Q & A

Basic Research Questions

Q. How can the structure of 1,5-dichloro-3-fluoro-2-(fluoromethoxy)benzene be confirmed experimentally?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS). For example, ¹⁹F NMR can resolve the fluoromethoxy group’s chemical environment, while MS fragmentation patterns distinguish between chlorine and fluorine isotopes. Cross-validate with X-ray crystallography if crystalline derivatives are synthesized .

Q. What synthetic routes are available for introducing fluoromethoxy substituents into aromatic systems?

  • Methodological Answer : Fluoromethoxy groups can be introduced via nucleophilic aromatic substitution (using fluoromethoxy precursors like fluoromethyl ethers) or Ullmann-type coupling under catalytic conditions. Optimize reaction parameters (e.g., temperature, catalyst loading) to mitigate steric hindrance from adjacent chloro/fluoro substituents .

Q. How does the electronic nature of substituents (Cl, F, fluoromethoxy) influence the compound’s reactivity?

  • Methodological Answer : Perform Hammett substituent constant analysis (σ values) to quantify electronic effects. Fluoromethoxy groups are electron-withdrawing (-I effect), while chloro and fluoro substituents may exhibit competing inductive and resonance effects. Computational tools like DFT calculations can predict regioselectivity in further functionalization .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer : Cross-validate using 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals caused by multiple electronegative substituents. For ambiguous MS peaks, employ high-resolution mass spectrometry (HRMS) and isotope pattern analysis. Compare experimental data with PubChem or DSSTox entries for consistency .

Q. What experimental designs are optimal for studying the compound’s stability under thermal or photolytic conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For photostability, expose samples to UV light (e.g., 365 nm) in controlled environments and monitor degradation via HPLC. Include inert atmospheres (N₂/Ar) to isolate oxidative pathways .

Q. How to address regioselectivity challenges in further functionalization (e.g., cross-coupling reactions)?

  • Methodological Answer : Use directed ortho-metalation (DoM) strategies, where directing groups (e.g., methoxy) guide metalation. Alternatively, employ C–H activation catalysts (e.g., Pd or Ru complexes) tailored for halogen-rich substrates. Screen solvents (e.g., DMF, THF) to modulate reaction kinetics .

Q. What computational methods predict the compound’s environmental or toxicological behavior?

  • Methodological Answer : Utilize QSAR models (Quantitative Structure-Activity Relationships) and molecular docking simulations to assess bioactivity. Leverage databases like EPA DSSTox to compare with structurally similar compounds (e.g., fluorinated benzenes) for toxicity profiling .

Data Contradiction & Validation

Q. How to handle discrepancies between experimental and theoretical (DFT) vibrational spectra?

  • Methodological Answer : Re-examine basis set selection (e.g., B3LYP/6-311+G(d,p)) and solvent effects in DFT models. Experimentally, use FT-IR with attenuated total reflectance (ATR) to minimize sample preparation artifacts. Adjust for anharmonicity in computational outputs using scaling factors .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer : Implement Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, stoichiometry). Use process analytical technology (PAT) like in-situ IR monitoring for real-time feedback. Characterize intermediates rigorously via LC-MS to trace impurity sources .

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